4-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)isobenzofuran-1,3-dione
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Overview
Description
The compound “4-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)isobenzofuran-1,3-dione” is a chemical with the molecular formula C16H6O7 . It is also known by its IUPAC name, 4- [ (1,3-dioxo-2-benzofuran-5-yl)oxy]-2-benzofuran-1,3-dione .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H6O7/c17-13-8-5-4-7 (6-10 (8)15 (19)22-13)21-11-3-1-2-9-12 (11)16 (20)23-14 (9)18/h1-6H . This code represents the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 310.22 . It appears as a white to orange to green powder or crystal . The compound has a melting point of 180°C and a predicted boiling point of 554.4±35.0°C . It should be stored in an inert atmosphere, under -20°C .Scientific Research Applications
Solvation Control in Gel Formation
The compound 4-((1,3-Dioxo-1,3-dihydroisobenzofuran-5-yl)oxy)isobenzofuran-1,3-dione and its derivatives demonstrate intriguing solvation-controlled reaction pathways. For instance, one derivative forms a gel in a mixed solvent like water in DMSO. This behavior is crucial for applications requiring controlled solvation and gel formation, particularly in the formulation of materials with specific mechanical properties (Singh & Baruah, 2008).
Molecular Structure and Tautomerism
In-depth studies using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) have been carried out on isobenzofuran-1(3H)-one derivatives, revealing fascinating insights into their molecular structure and tautomerism. This information is vital for understanding the compound's behavior in various chemical environments and could be crucial for applications in materials science and molecular engineering (Pires et al., 2016).
Applications in Organic Synthesis and Drug Development
Synthesis of Complex Organic Structures
The compound and its derivatives serve as critical intermediates in the synthesis of complex organic structures. For instance, derivatives have been used to synthesize a variety of compounds with potential applications in drug development and materials science, such as bis-isoxazolyl/pyrazolyl-1,3-diols, highlighting their versatility in organic synthesis (Juneja et al., 2013).
Cytotoxicity and Antioxidant Activity
Isoindoline-1,3-dione derivatives, synthesized from isobenzofuran-1,3-dione, have been studied for their bioactivity. These compounds show promise in medical research due to their cytotoxic and antioxidant properties, indicating potential applications in developing new therapeutic agents (Santhosh Kumar et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]-2-benzofuran-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6O7/c17-13-8-5-4-7(6-10(8)15(19)22-13)21-11-3-1-2-9-12(11)16(20)23-14(9)18/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVHOFITDJSMOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561838 |
Source
|
Record name | 4-[(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]-2-benzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50662-95-8 |
Source
|
Record name | 4-[(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]-2-benzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4'-Oxydiphthalic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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